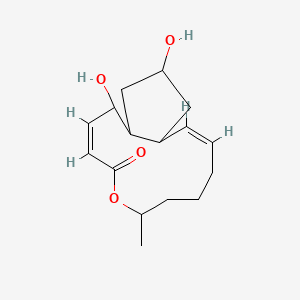
1,6,7,8,9,11a,12,13,14,14a-Decahydro-1,13-dihydroxy-6-methyl-4H-cyclopent(f)oxacyclotridecin-4-one
Overview
Description
A metabolite from Penicillium brefeldianum that exhibits a wide range of antibiotic activity.
A fungal metabolite which is a macrocyclic lactone exhibiting a wide range of antibiotic activity.
Biological Activity
1,6,7,8,9,11a,12,13,14,14a-Decahydro-1,13-dihydroxy-6-methyl-4H-cyclopent(f)oxacyclotridecin-4-one, commonly known as Brefeldin A (BFA), is a natural compound derived from the fungus Penicillium brefeldianum. This compound has garnered significant attention due to its diverse biological activities and potential therapeutic applications.
Chemical Structure and Properties
BFA is characterized by its complex cyclopentane and oxacyclotridecane structure. The molecular formula is C14H18O4 with a molecular weight of 250.29 g/mol. Its structural features contribute to its biological activities including inhibition of protein transport and modulation of cellular processes.
BFA primarily acts by disrupting the Golgi apparatus and inhibiting protein transport from the endoplasmic reticulum (ER) to the Golgi. This mechanism involves the inhibition of guanine nucleotide exchange factors (GEFs), which are essential for the function of small GTPases involved in vesicle trafficking. The effects on cellular transport lead to significant alterations in cell function and viability.
Antimicrobial Activity
BFA exhibits a broad spectrum of antimicrobial activity against various pathogens. Studies have shown that it inhibits the growth of bacteria and fungi by interfering with their protein synthesis pathways. For instance:
- Antibacterial Effects : BFA has been shown to inhibit Staphylococcus aureus and Escherichia coli by disrupting their cellular processes.
- Antifungal Properties : It is effective against several fungal strains including Candida albicans, demonstrating its potential as an antifungal agent .
Cytotoxicity
Research indicates that BFA possesses cytotoxic properties against various cancer cell lines. The compound induces apoptosis in tumor cells through mechanisms involving:
- Cell Cycle Arrest : BFA causes G1 phase arrest in cancer cells.
- Apoptotic Pathways : It activates caspases leading to programmed cell death .
Immunomodulatory Effects
BFA has been observed to modulate immune responses. It affects lymphocyte activation and cytokine production, which may have implications for autoimmune diseases and immunotherapy strategies.
Study 1: Antimicrobial Efficacy
A study conducted on the efficacy of BFA against Candida albicans demonstrated a significant reduction in fungal load in vitro. The minimal inhibitory concentration (MIC) was determined to be 5 µg/mL.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 10 |
| Escherichia coli | 15 |
| Candida albicans | 5 |
Study 2: Cytotoxicity in Cancer Cells
In a series of experiments assessing the cytotoxic effects of BFA on various cancer cell lines (e.g., HeLa and MCF-7), it was found that BFA reduced cell viability significantly at concentrations above 20 µM.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 25 |
| MCF-7 | 30 |
Properties
IUPAC Name |
(3Z,11Z)-2,15-dihydroxy-7-methyl-6-oxabicyclo[11.3.0]hexadeca-3,11-dien-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O4/c1-11-5-3-2-4-6-12-9-13(17)10-14(12)15(18)7-8-16(19)20-11/h4,6-8,11-15,17-18H,2-3,5,9-10H2,1H3/b6-4-,8-7- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQNZDYYTLMIZCT-MOIRPGTBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC=CC2CC(CC2C(C=CC(=O)O1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCC/C=C\C2CC(CC2C(/C=C\C(=O)O1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84277-18-9 | |
| Record name | Brefeldin A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084277189 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















